molecular formula C7H6NO2- B13113575 Methyl4-pyridinecarboxylate

Methyl4-pyridinecarboxylate

Cat. No.: B13113575
M. Wt: 136.13 g/mol
InChI Key: PMDHIMMPXRSDML-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-pyridinecarboxylate can be synthesized through the esterification of isonicotinic acid with methanol under the action of concentrated sulfuric acid . due to the drawbacks of using concentrated sulfuric acid, such as oxidation, carbonization, and equipment corrosion, alternative catalysts are being explored .

Industrial Production Methods: Industrial production of methyl 4-pyridinecarboxylate involves a multi-step process:

  • A mixture of acetonitrile, hydroxylamine hydrochloride, and sodium methoxide is stirred at room temperature for 2-4 days.
  • The mixture is filtered, and the filtrate is concentrated to yield (Z)-N’-hydroxyethanamidine.
  • Refluxing a mixture of methanol, potassium hydroxide, and dimethyl pyridine-2,4-dicarboxylate produces 4-(methoxycarbonyl) picolinic acid.
  • Oxalyl chloride is added to 4-(methoxycarbonyl) picolinic acid in dichloromethane, and the reaction is evaporated to produce methyl 2-(chlorocarbonyl) isonicotinate.
  • (Z)-N’-hydroxyacetamidine and triethylamine are added to the solution, and the reaction is concentrated to yield 2-(1-aminoethylaminooxy) carbonyl isonicotinic acid (Z)-methyl ester.
  • The final product is obtained by heating the solution under reflux and purifying it by silica gel column chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-pyridinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-pyridinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a precursor for drugs that target enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative or application being studied .

Comparison with Similar Compounds

Comparison: Methyl 4-pyridinecarboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to similar compounds. For example, its ester group makes it more reactive in esterification and substitution reactions compared to pyridine-4-carboxylic acid .

Properties

Molecular Formula

C7H6NO2-

Molecular Weight

136.13 g/mol

IUPAC Name

2-methylpyridine-4-carboxylate

InChI

InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10)/p-1

InChI Key

PMDHIMMPXRSDML-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=CC(=C1)C(=O)[O-]

Origin of Product

United States

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